2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
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Overview
Description
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo and methyl group, and a thienopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromo-5-methyl-1H-pyrazole and 2,6-dimethyl-4-oxothieno[2,3-d]pyrimidine. The key steps in the synthesis may involve:
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the thienopyrimidine moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced derivatives with fewer double bonds or oxygen functionalities.
Scientific Research Applications
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Biological Research: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 5-Bromo-1-methyl-1H-pyrazole
- 1-(4-Bromo-2-thienyl)methyl-1H-pyrazol-5-ylamine
Uniqueness
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE is unique due to its combination of a pyrazole ring with a thienopyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O2S/c1-7-5-11-14(24-7)18-10(4)21(15(11)23)19-13(22)9(3)20-8(2)12(16)6-17-20/h5-6,9H,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUAMVFQTUAWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C(C)N3C(=C(C=N3)Br)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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